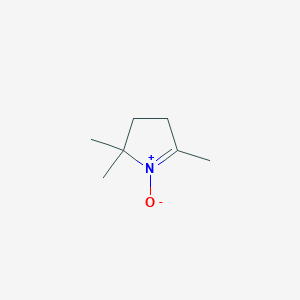
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is a chemical compound known for its unique structure and properties. It is a cell-permeable hydrophilic spin trap agent, which means it can react with free radicals to form stable adducts. This property makes it valuable in various scientific research applications, particularly in the detection and study of free radicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium typically involves the oxidation of 2,2,5-trimethyl-3,4-dihydropyrrole. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form more stable oxidized products.
Reduction: Can be reduced back to its parent compound under specific conditions.
Substitution: Participates in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of more stable oxidized derivatives, while reduction can revert the compound to its parent form.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is widely used in scientific research due to its ability to trap free radicals. Some of its applications include:
Chemistry: Used as a spin trap agent in electron paramagnetic resonance (EPR) spectroscopy to detect and study free radicals.
Biology: Helps in studying oxidative stress and its effects on biological systems by trapping reactive oxygen species (ROS).
Medicine: Investigated for its potential neuroprotective effects by reducing oxidative damage in neuronal cells.
Industry: Used in the development of antioxidants and other protective agents in various industrial applications.
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium involves its ability to react with free radicals, forming stable adducts. This reaction prevents the free radicals from causing further damage to biological molecules such as DNA, proteins, and lipids. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving radical scavenging and stabilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide: Another spin trap agent with similar properties but different structural features.
2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide: Shares similar radical trapping capabilities but differs in its molecular structure.
Uniqueness
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is unique due to its specific structural configuration, which provides it with distinct reactivity and stability compared to other spin trap agents. Its ability to form stable adducts with a wide range of free radicals makes it particularly valuable in various research applications.
Eigenschaften
CAS-Nummer |
4567-18-4 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2,2,5-trimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-5-7(2,3)8(6)9/h4-5H2,1-3H3 |
InChI-Schlüssel |
QGNOEKXMUHRRJA-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C(CC1)(C)C)[O-] |
Kanonische SMILES |
CC1=[N+](C(CC1)(C)C)[O-] |
Synonyme |
2,5,5-trimethyl-1-pyrroline N-oxide M3PO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















